N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-16-11-5-2-4-10(8-11)14-13(15)9-12-6-3-7-17-12/h2-8H,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEHGLDCSPBSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Acyl Chloride-Mediated Acylation
The most widely reported method for synthesizing arylacetamide derivatives involves a two-step process: (1) activation of the carboxylic acid to an acyl chloride and (2) nucleophilic substitution with an amine.
Step 1: Synthesis of 2-(Thiophen-2-yl)acetyl Chloride
2-(Thiophen-2-yl)acetic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions to form the corresponding acyl chloride. This exothermic reaction typically proceeds at room temperature or under gentle reflux (40–50°C) for 2–4 hours. The progress is monitored by the cessation of HCl gas evolution. Excess SOCl₂ is removed via vacuum distillation, yielding 2-(thiophen-2-yl)acetyl chloride as a pale-yellow liquid.
Step 2: Amide Formation with 3-Methoxyaniline
The acyl chloride is reacted with 3-methoxyaniline in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (TEA) is added to scavenge HCl, facilitating the reaction’s forward progression. The mixture is stirred at room temperature for 12–18 hours, after which the product precipitates or is extracted using ethyl acetate. Purification via recrystallization from acetonitrile or ethanol yields the target compound as a crystalline solid.
Reaction Conditions and Yield Optimization
Alternative Single-Step Coupling Approaches
Structural Characterization and Analytical Data
Spectroscopic Analysis
1H NMR (CDCl₃, 500 MHz)
-
δ 9.32 (s, 1H, NH–C=O): Amide proton.
-
δ 7.33–6.89 (m, 6H): Thiophene and methoxyphenyl aromatic protons.
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δ 4.10 (s, 2H, CH₂): Methylene group adjacent to the carbonyl.
13C NMR (CDCl₃, 125 MHz)
-
δ 169.8 (C=O): Acetamide carbonyl.
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δ 160.2 (C-OCH₃): Methoxy-substituted carbon.
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δ 140.1–114.3: Aromatic carbons from thiophene and methoxyphenyl rings.
FT-IR (KBr, cm⁻¹)
Elemental Analysis
The calculated and observed elemental composition for C₁₃H₁₃NO₂S is as follows:
-
Calculated: C, 62.13%; H, 5.21%; N, 5.57%; S, 12.76%.
Mechanistic Insights and Computational Studies
Reaction Mechanism
The acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair on 3-methoxyaniline’s nitrogen attacks the electrophilic carbonyl carbon of 2-(thiophen-2-yl)acetyl chloride, displacing chloride and forming the acetamide bond. Density functional theory (DFT) studies on analogous compounds reveal that electron-donating groups (e.g., –OCH₃) enhance the amine’s nucleophilicity, accelerating the reaction.
Hirshfeld Surface and Fukui Function Analysis
Hirshfeld surface analysis of structurally similar acetamides indicates that intermolecular interactions (e.g., H···H, C···H, and N···H contacts) stabilize the crystal lattice. Fukui function calculations identify the carbonyl oxygen and methoxy group as sites for electrophilic and nucleophilic attacks, respectively.
Challenges and Practical Considerations
Moisture Sensitivity
The acyl chloride intermediate is highly moisture-sensitive. Reactions must be conducted under anhydrous conditions, and solvents should be rigorously dried (e.g., molecular sieves for THF).
Byproduct Management
Excess thionyl chloride and HCl byproducts are removed via vacuum distillation and aqueous washes. Triethylamine hydrochloride precipitates during the reaction and is filtered off before product isolation.
Applications and Derivatives
While the biological activity of N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide remains unexplored, structurally related acetamides exhibit antimicrobial and antioxidant properties. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide shows moderate activity against Candida species (MIC: 32 µg/mL) and Gram-positive bacteria .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in inflammatory processes. The methoxyphenyl and thiophenyl groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Spectroscopic and Physicochemical Properties
- NMR Spectroscopy: The target compound’s ¹H NMR would show distinct aromatic signals: a singlet for the methoxy group (~3.8 ppm) and multiplet patterns for the thiophene and phenyl protons (6.5–7.5 ppm). This contrasts with N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where the cyano group deshields adjacent protons, shifting signals downfield . ¹³C NMR would reveal a carbonyl resonance near 170 ppm, consistent with acetamide derivatives .
- IR Spectroscopy: A strong C=O stretch at ~1680–1700 cm⁻¹ and N-H bend at ~1550 cm⁻¹ are common to all analogs. The methoxy group in the target compound introduces a C-O stretch at ~1250 cm⁻¹, absent in non-oxygenated analogs .
- Solubility and Stability: The 3-methoxyphenyl group improves aqueous solubility compared to halogenated (e.g., chloro) or cyano-substituted analogs . However, electron-withdrawing groups (e.g., -CN) in analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide may enhance thermal stability .
Biological Activity
N-(3-Methoxyphenyl)-2-(thiophen-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and various biological activities, including antimicrobial, antioxidant, and anticancer effects.
Synthesis and Structural Investigation
The synthesis of this compound typically involves the acylation of 2-aminothiophene derivatives with appropriate aromatic acyl chlorides. The compound can be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction. For instance, the synthesis pathway may involve the activation of 2-(thiophen-2-yl)acetic acid followed by reaction with a substituted aniline derivative.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In studies, it exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing effective bactericidal activity comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bactericidal |
| Candida albicans | 4 | Fungicidal |
Antioxidant Activity
The antioxidant potential of this compound was assessed using assays like DPPH and ABTS. The compound demonstrated a dose-dependent scavenging effect on free radicals, indicating its potential as a natural antioxidant agent.
| Assay | IC50 (µM) | Comparison |
|---|---|---|
| DPPH | 25 | Lower than ascorbic acid |
| ABTS | 30 | Comparable to quercetin |
Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested using MTT assays to determine its effect on cell viability.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung cancer) | 15 | Significant inhibition |
| HeLa (Cervical cancer) | 20 | Moderate inhibition |
| MCF-7 (Breast cancer) | 18 | Significant inhibition |
The biological activities of this compound are believed to be linked to its ability to interact with specific cellular targets. For example, the compound may inhibit key enzymes involved in cell proliferation or bacterial cell wall synthesis. Molecular docking studies have suggested potential binding sites on target proteins, which could elucidate its mechanism of action further.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a notable reduction in bacterial load in treated groups compared to controls.
- Antioxidant Potential : Research involving oxidative stress models indicated that this compound could significantly reduce oxidative damage in cellular systems, suggesting its protective role against oxidative stress-related diseases.
- Cytotoxicity in Cancer Models : In vitro tests on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide to maximize yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency by stabilizing intermediates .
- Coupling Agents : Carbodiimides like EDC or DCC are critical for amide bond formation between thiophene acetic acid and 3-methoxyaniline .
- Temperature Control : Mild heating (40–60°C) prevents decomposition of heat-sensitive intermediates .
- Catalysts : Triethylamine or DMAP improves reaction rates by deprotonating nucleophiles .
Table 1 : Representative Synthesis Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Amidation | DMF | EDC, DMAP | RT | 78 | 95 |
| Purification | Ethanol | None | Reflux | 65 | 90 |
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign methoxyphenyl protons (δ 3.8 ppm for OCH₃) and thiophene aromatic protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 287.1 [M+H]⁺ confirms molecular weight .
- High-Performance Liquid Chromatography (HPLC) : Achieve >95% purity using a C18 column with acetonitrile/water gradient .
Q. What structural features contribute to the compound’s biological activity?
- Methodological Answer :
- 3-Methoxyphenyl Group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Thiophene Ring : Participates in π-π stacking interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Acetamide Linker : Facilitates hydrogen bonding with catalytic residues in target proteins .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action against specific biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., kinase activity assays with ATP analogs) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled competitors) quantify binding affinity (Kᵢ values) .
- Cellular Pathway Analysis : Western blotting detects downstream effector proteins (e.g., phosphorylated ERK1/2 in MAPK pathway) .
Q. What strategies resolve contradictory reports on biological activity across studies?
- Methodological Answer :
- Standardize Assay Conditions : Fix ATP concentrations (±10 µM) in kinase assays to reduce variability .
- Control Cellular Context : Use isogenic cell lines to eliminate genetic background effects .
- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to identify trends .
Q. How do structural modifications of the thiophene or methoxyphenyl groups affect pharmacokinetics?
- Methodological Answer :
- Thiophene Substitution : Bromination at position 5 increases metabolic stability (t₁/₂ from 2.1 to 4.3 h) but reduces solubility .
- Methoxy Position : Para-methoxy derivatives exhibit 3-fold higher aqueous solubility vs. meta-substituted analogs .
- Acetamide Replacement : Sulfonamide analogs show improved blood-brain barrier penetration (brain/plasma ratio 0.8 vs. 0.2) .
Table 2 : Impact of Substituents on ADMET Properties
| Modification | LogP | Solubility (mg/mL) | t₁/₂ (h) |
|---|---|---|---|
| Thiophene-5-Br | 2.8 | 0.12 | 4.3 |
| p-Methoxyphenyl | 1.9 | 0.45 | 2.8 |
| Sulfonamide Analog | 1.5 | 0.78 | 3.1 |
Q. What in silico approaches predict the compound’s target landscape and ADMET properties?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding to EGFR kinase (predicted IC₅₀ 0.8 µM vs. experimental 1.2 µM) .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 100 ns) .
- ADMET Prediction : SwissADME estimates bioavailability (LogP 2.1, TPSA 75 Ų) and flags hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
